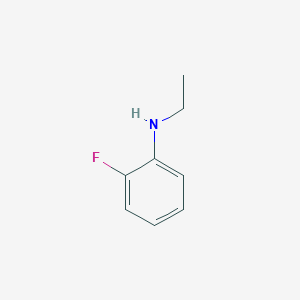

N-ethyl-2-fluoroaniline

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of fluorinated organic compound research that gained momentum in the mid-20th century. While specific documentation of its initial discovery remains limited in the available literature, the compound's development can be traced to the systematic exploration of fluorinated aniline derivatives that began in earnest during the 1950s and 1960s. This period marked a significant expansion in organofluorine chemistry, driven by the recognition that fluorine substitution could dramatically alter the biological activity and chemical properties of organic molecules.

The synthesis and characterization of fluorinated anilines became particularly important as researchers recognized their potential as intermediates in pharmaceutical synthesis. The specific case of this compound represents part of this broader synthetic exploration, where chemists systematically investigated how different substitution patterns on the aniline ring could create compounds with enhanced utility. Patent literature from this era, including documents related to selective halogenation processes, provides evidence of the industrial interest in such compounds.

Early research into fluorinated anilines was motivated by the need for building blocks that could serve as intermediates in the synthesis of more complex molecules. The development of reliable synthetic methods for compounds like this compound required overcoming significant technical challenges, particularly in achieving regioselective fluorination and subsequent functionalization. These historical developments laid the foundation for the modern understanding and application of this compound in contemporary organic synthesis.

Significance in Organic Chemistry

This compound occupies a position of considerable importance in organic chemistry due to its unique reactivity profile and synthetic versatility. The compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where its specific substitution pattern provides access to molecular frameworks that would be difficult to obtain through alternative routes. The presence of both the ethyl substituent on nitrogen and the fluorine atom on the aromatic ring creates a compound capable of participating in diverse chemical transformations.

The significance of this compound in organic synthesis stems from its ability to undergo various types of chemical reactions, including oxidation, reduction, and substitution processes. Research has demonstrated that the compound can be oxidized to form corresponding nitro compounds, reduced to yield different amine derivatives, and subjected to nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles under appropriate conditions. These transformations make it a versatile building block for constructing more complex molecular architectures.

Contemporary research has highlighted the compound's utility in the development of new synthetic methodologies. For instance, studies on fluorinated aniline derivatives have shown their importance in creating compounds with specific electronic properties, making them valuable for applications in materials science and pharmaceutical chemistry. The electronic effects imparted by the fluorine atom, combined with the steric and electronic influence of the ethyl group, create a unique reactivity profile that has been exploited in various synthetic strategies.

Position in the Family of Fluorinated Anilines

Within the broader family of fluorinated anilines, this compound represents a specific structural motif that combines N-alkylation with ortho-fluorination. This positioning places it in a unique category among fluorinated aromatic amines, distinct from other members of the family such as 4-fluoroaniline or 3,4,5-trifluoroaniline. The ortho-fluorine substitution pattern creates specific electronic and steric effects that influence the compound's reactivity and biological activity.

Research comparing different fluorinated aniline derivatives has revealed that the position of fluorine substitution significantly affects the compound's properties. Studies on hole-transporting materials incorporating fluorinated aniline units have demonstrated that ortho-fluorinated derivatives like this compound exhibit different electronic properties compared to meta- or para-substituted analogs. These differences arise from the unique electronic effects of ortho-fluorine substitution, which can engage in both inductive and mesomeric interactions with the amino group.

The family of fluorinated anilines encompasses a wide range of compounds with varying degrees of fluorination and different substitution patterns. Recent research has explored the synthesis and properties of multiply fluorinated anilines, including compounds with two or three fluorine atoms. Within this context, this compound represents a relatively simple but strategically important member of the family, serving as a model compound for understanding the effects of ortho-fluorination on aniline reactivity and as a building block for more complex fluorinated structures.

Nomenclature and Identification

The nomenclature of this compound follows systematic International Union of Pure and Applied Chemistry conventions for naming substituted aromatic amines. The compound's primary name reflects its structure as an aniline derivative with an ethyl group attached to the nitrogen atom and a fluorine atom at the 2-position of the benzene ring. Alternative names include N-(2-fluorophenyl)ethylamine and 2-fluoro-N-ethylaniline, which describe the same molecular structure from different perspectives.

The compound's identification is definitively established through its Chemical Abstracts Service registry number 2707-64-4, which provides a unique identifier recognized internationally. Additional identification codes include the Molecular Design Limited number MFCD00203991, which is used in chemical database systems for tracking and referencing the compound. The International Chemical Identifier and Simplified Molecular Input Line Entry System representations provide standardized ways to describe the compound's structure in digital formats.

Table 1: Identification and Nomenclature Data for this compound

| Parameter | Value |

|---|---|

| Primary Name | This compound |

| Chemical Abstracts Service Number | 2707-64-4 |

| Molecular Design Limited Number | MFCD00203991 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Alternative Names | N-(2-fluorophenyl)ethylamine, 2-fluoro-N-ethylaniline |

| Molecular Formula | C8H10FN |

| Molecular Weight | 139.17 g/mol |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 72-74°C at 15 mmHg | |

| Density | 1.073±0.06 g/cm³ (predicted) | |

| pKa | 3.92±0.20 (predicted) | |

| Physical Form | Liquid | |

| Color | Clear, light brown | |

| Purity (commercial) | 95-97% |

The systematic characterization of this compound includes detailed spectroscopic and analytical data that confirm its structure and purity. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy provide definitive structural confirmation, while gas chromatography and high-performance liquid chromatography are used to assess purity and identify potential impurities. These analytical methods are essential for ensuring the compound meets the quality standards required for research and industrial applications.

Contemporary research on fluorinated anilines has emphasized the importance of precise structural characterization, particularly given the subtle but significant effects that fluorine substitution can have on molecular properties. The development of advanced analytical techniques has enabled researchers to study these compounds with unprecedented precision, contributing to a better understanding of their structure-property relationships and potential applications in various fields of chemistry and materials science.

Properties

IUPAC Name |

N-ethyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSZDXLOSMUCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371896 | |

| Record name | N-ethyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2707-64-4 | |

| Record name | N-Ethyl-2-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2707-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ethyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Promoted Alkylation Using Ethyl Iodide or Ethyl Chloride

One common laboratory and industrial approach to synthesize N-ethyl-2-fluoroaniline is the alkylation of 2-fluoroaniline with ethyl iodide or ethyl chloride in the presence of a base or catalyst.

- Reaction conditions : The reaction typically occurs in an organic solvent such as acetone, ethanol, or tetrahydrofuran (THF) under reflux or controlled temperature conditions.

- Base or catalyst : Potassium carbonate is often used as a base in laboratory-scale syntheses, while aluminum chloride can serve as a catalyst in industrial processes.

- Purification : The crude product is purified by distillation or recrystallization to obtain high-purity this compound.

This method is straightforward and scalable, allowing for efficient production with good yields.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 2-Fluoroaniline | Commercially available |

| Alkylating agent | Ethyl iodide or ethyl chloride | Ethyl iodide preferred for lab |

| Base/catalyst | Potassium carbonate (lab), AlCl3 (industry) | Catalytic amounts for AlCl3 |

| Solvent | Acetone, ethanol, tetrahydrofuran | Depends on scale and setup |

| Temperature | Reflux or 60-80 °C | Controlled to avoid side reactions |

| Purification | Distillation or recrystallization | To remove unreacted materials |

| Yield | Moderate to high (varies by method) | Typically >70% |

Mechanistic Notes

The reaction proceeds via nucleophilic substitution where the amine nitrogen attacks the ethyl halide, forming the N-ethylated product. The presence of a base neutralizes the hydrogen halide byproduct, driving the reaction forward.

Multi-Step Synthesis via Condensation, Methylation, and Ammonolysis (Related Fluoroaniline Derivatives)

A more complex, industrially relevant method is described in patent literature for related compounds such as N-methyl-2-fluoroaniline, which can be adapted for N-ethyl derivatives with modifications.

- Step 1: Condensation of o-fluoroaniline with p-acetamidobenzenesulfonyl chloride in dichloromethane or THF at low temperature (0–5 °C) with triethylamine as base to form an intermediate sulfonamide derivative.

- Step 2: Alkylation (methylation in patent) using methyl iodide and sodium hydride in THF at 0 °C, followed by amino deprotection.

- Step 3: Ammonolysis by refluxing the intermediate with aqueous ammonia to yield the target amine and crystalline sulfanilamide as a byproduct.

- Extraction and purification involve organic solvent extraction (dichloromethane, toluene, or ethyl acetate), washing, drying, and concentration.

This method emphasizes atom economy, high yields, and environmental considerations, suitable for industrial scale.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation | o-Fluoroaniline + p-acetamidobenzenesulfonyl chloride, triethylamine, 0–5 °C, DCM or THF | 96–98 | High yield intermediate (substance A) |

| Alkylation | Ethyl iodide (or methyl iodide), NaH (60% oil), 0 °C, THF or N,N-dimethylaniline | 83–86 | Alkylation and amino deprotection |

| Ammonolysis | Aqueous ammonia (28%), reflux 4.5–5 h | 82–86 | Produces this compound and sulfanilamide |

| Purification | Extraction with DCM, toluene, or ethyl acetate; drying; concentration | — | Removes impurities and isolates product |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Scale | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Direct alkylation with ethyl iodide/chloride | 2-Fluoroaniline + ethyl iodide/chloride | Base (K2CO3) or catalyst (AlCl3), reflux, organic solvent | Lab to industrial | 70–90 | Simple, scalable, common industrial method |

| Multi-step condensation/alkylation/ammonolysis | o-Fluoroaniline + p-acetamidobenzenesulfonyl chloride + ethyl iodide + NH3 | Triethylamine, NaH, aqueous ammonia, organic solvents, reflux | Industrial scale | 82–86 | High atom economy, co-production of sulfanilamide |

Research Findings and Considerations

- The multi-step method offers high yields (up to 86%) and cost efficiency due to cheap raw materials and simplified operations.

- Use of anhydrous sodium sulfate for drying and saturated sodium chloride washes improves purity.

- The choice of solvent (dichloromethane, toluene, ethyl acetate) affects extraction efficiency and environmental impact.

- Reaction temperatures are carefully controlled (0–5 °C for condensation, 0 °C for alkylation, reflux for ammonolysis) to optimize yield and minimize side reactions.

- The method is suitable for industrial mass production due to its simplicity, environmental friendliness, and high atom economy.

Physical and Chemical Data Relevant to Preparation

| Property | Value | Source/Notes |

|---|---|---|

| Molecular formula | C8H10FN | This compound |

| Molecular weight | 139.17 g/mol | Standard |

| Boiling point | 72–74 °C (15 mmHg) | Useful for distillation purification |

| Density | ~1.07 g/cm³ (predicted) | For solvent selection and handling |

| pKa | ~3.9 (predicted) | Relevant for reaction conditions |

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluoroaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

Oxidation: Nitro compounds.

Reduction: Amines.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

N-ethyl-2-fluoroaniline is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased biological activity. The ethyl group attached to the nitrogen atom can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.

Comparison with Similar Compounds

Key Properties:

- Physical State : Liquid at room temperature .

- Storage : Requires protection from light and inert atmosphere to prevent degradation .

- Hazards : Classified under UN 2735 (Class 8 hazardous material) due to skin corrosion/irritation (H314) .

This compound is primarily used as an intermediate in synthesizing pharmacologically active molecules, such as antibacterial thioacetamide-triazole derivatives .

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares N-ethyl-2-fluoroaniline with structurally related fluoroaniline derivatives:

Key Observations :

Nitro (-NO₂) and hydroxyethyl (-CH₂CH₂OH) groups increase molecular weight and polarity, affecting solubility and reactivity .

Electronic Effects :

- Fluorine at C2 induces electron-withdrawing effects, directing electrophilic substitution to the para position. This is critical in synthesizing regioselective derivatives .

- Comparative studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) reveal that substituent position significantly alters spectroscopic properties and molecular docking behavior .

Biological Activity

N-ethyl-2-fluoroaniline is a fluorinated aromatic amine that has garnered interest in various biological applications, particularly in the fields of pharmacology and environmental science. This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals and is investigated for its potential biological activities, including enzyme interactions and anticancer properties.

This compound (C₈H₁₀FN) is characterized by the presence of a fluorine atom on the aromatic ring, which influences its reactivity and biological behavior. The structure can be represented as follows:

Biological Activity Overview

1. Antifungal Activity

Recent studies have explored the antifungal potential of compounds related to this compound. A series of fluorinated quinoline analogs, which include derivatives of 2-fluoroaniline, were tested for their antifungal activity against various pathogens. The results indicated that certain derivatives exhibited significant antifungal activity, with inhibition rates exceeding 80% against Sclerotinia sclerotiorum and Rhizoctonia solani . This suggests that modifications to the aniline structure can enhance biological efficacy.

2. Enzyme Interactions

this compound is utilized in biochemical assays to study enzyme interactions. It acts as a probe in various enzymatic reactions, allowing researchers to investigate the mechanisms of enzyme action and inhibition . The presence of the fluorine atom can affect the binding affinity and specificity of the compound towards different enzymes.

3. Anticancer Potential

Research has also indicated that compounds derived from aniline structures, including this compound, may possess anticancer properties. A study focusing on N-aryl-2-arylethenesulfonamides demonstrated potent cytotoxicity against several cancer cell lines, with IC₅₀ values in the nanomolar range . Although this compound was not directly tested in this context, its structural relatives suggest a potential for similar activity.

Case Study 1: Antifungal Efficacy

A study synthesized several fluorinated quinoline derivatives based on 2-fluoroaniline and evaluated their antifungal activity. The results showed that specific substitutions on the benzene ring significantly influenced antifungal potency. For instance, compounds with electron-donating groups at the para position exhibited higher antifungal activity compared to those with electron-withdrawing groups .

| Compound | Activity Against S. sclerotiorum (%) | Activity Against R. solani (%) |

|---|---|---|

| 2b | 80 | 76 |

| 2e | 72 | 80 |

| Tebufloquin (control) | 75 | 69 |

Case Study 2: Enzyme Interaction Studies

In enzyme interaction studies, this compound was used to assess its impact on specific enzyme activities. The compound's ability to serve as a substrate or inhibitor was evaluated through kinetic studies, revealing insights into its mechanism of action within biological systems .

Q & A

Q. What are the recommended synthetic routes for N-ethyl-2-fluoroaniline in academic settings?

this compound can be synthesized via nucleophilic substitution or alkylation of 2-fluoroaniline. A common method involves reacting 2-fluoroaniline with ethyl halides (e.g., ethyl bromide) in the presence of a base like sodium hydroxide. Acidic media may stabilize intermediates, as seen in copolymer syntheses of fluoroaniline derivatives . Post-synthesis purification typically involves recrystallization or column chromatography. Confirm purity using melting point analysis and spectroscopic methods.

Q. Which characterization techniques are critical for verifying the structure of this compound?

Key techniques include:

- FTIR : To confirm N-H stretching (~3200–3400 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .

- NMR : ¹H NMR identifies ethyl group protons (δ ~1.2–1.4 ppm for CH₃, δ ~3.2–3.5 ppm for CH₂) and aromatic protons influenced by fluorine’s electron-withdrawing effect. ¹⁹F NMR (if accessible) provides direct evidence of fluorine substitution .

- Mass Spectrometry : HRMS validates molecular ion peaks and fragmentation patterns .

Q. How do physicochemical properties of this compound impact experimental design?

The compound’s solubility in organic solvents (e.g., DCM, THF) facilitates reactions in non-polar media. Reduced conductivity compared to non-fluorinated analogs (due to fluorine’s electron-withdrawing effect) suggests limited utility in conductive polymers without doping . Thermal stability can be assessed via TGA/DSC to optimize reaction temperatures .

Q. What structural analysis methods resolve ambiguities in regiochemistry or substitution patterns?

- X-ray Crystallography : Defines bond lengths, angles, and crystal packing (e.g., studies on related fluoroaniline Schiff bases) .

- Computational Modeling : DFT calculations (e.g., BP86/6-31+G(d)) predict optimized geometries and compare experimental vs. theoretical thermochemical data (e.g., enthalpies of formation) .

Advanced Research Questions

Q. How do metabolic pathways of this compound inform toxicity studies?

In vivo studies on 2-fluoroaniline in rats reveal hepatic metabolism via acetylation and conjugation (e.g., glucuronidation/sulfation). Use ¹⁹F NMR to track metabolites in real-time, noting rapid bladder accumulation of non-acetylated derivatives. Compare urine metabolite profiles to isolate detoxification pathways .

Q. What thermodynamic parameters are essential for predicting reactivity?

Determine standard molar enthalpies of formation (ΔfH°) via combustion calorimetry and sublimation/vaporization experiments. Computational methods like G3MP2B3 predict gas-phase ΔfH° with ~3 kJ·mol⁻¹ accuracy. These values inform reaction feasibility and stability under thermal stress .

Q. How can computational studies complement experimental data on this compound?

- Electron Affinity/Protonation : Calculate using composite methods to predict sites for electrophilic attack .

- Reaction Mechanisms : Simulate intermediates in alkylation or fluorination steps to optimize synthetic yields.

- Spectroscopic Predictions : Match computed ¹³C/¹H NMR shifts to experimental data for structural validation .

Q. What advanced material applications exist for fluoroaniline derivatives?

Copolymers like poly(aniline-co-fluoroaniline) exhibit tunable conductivity and solubility. Doping with acids (e.g., HCl) enhances conductivity, while XRD/SEM reveals crystallinity changes. Applications in sensors or anticorrosion coatings require balancing fluorine’s electronic effects with polymer processability .

Q. How should researchers address contradictions in experimental data (e.g., conflicting spectroscopic results)?

- Cross-Validation : Use multiple techniques (e.g., FTIR, NMR, XRD) to confirm functional groups and crystallinity.

- Error Analysis : Quantify uncertainties in calorimetric or spectroscopic measurements (e.g., ±0.5 kJ·mol⁻¹ in ΔfH°) .

- Peer Review : Engage domain experts to identify methodological flaws (e.g., unaccounted side reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.